1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine

Description

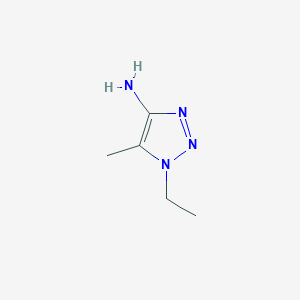

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-ethyl-5-methyltriazol-4-amine |

InChI |

InChI=1S/C5H10N4/c1-3-9-4(2)5(6)7-8-9/h3,6H2,1-2H3 |

InChI Key |

YILAJIOQBHIIQH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(N=N1)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 5 Methyl 1h 1,2,3 Triazol 4 Amine and Its Derivatives

Foundational Strategies for 1,2,3-Triazole Ring Construction

The synthesis of 1,2,3-triazoles, including substituted derivatives like 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine, is a cornerstone of modern heterocyclic chemistry. These strategies primarily revolve around the construction of the core triazole ring, with various methods offering control over regioselectivity and functional group tolerance. The most prominent of these is the azide-alkyne cycloaddition, which has been developed into highly efficient catalytic and non-catalytic variants. Additionally, multi-component reactions and other cyclization pathways provide alternative and powerful means to access this important heterocyclic scaffold.

Azide-Alkyne Cycloaddition (AAC) Approaches

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, first explored by Huisgen, is the most fundamental and widely utilized method for synthesizing 1,2,3-triazoles. acs.orgresearchgate.net The thermal reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govresearchgate.net The advent of metal catalysis dramatically improved the reaction's efficiency and regiocontrol, leading to the development of distinct methodologies known as "click chemistry". beilstein-journals.orgmdpi.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click reaction," renowned for its reliability, high yields, and exceptional regioselectivity. acs.orgnih.gov This reaction exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org The process is typically catalyzed by a Cu(I) source, which can be introduced directly or generated in situ from the reduction of a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. beilstein-journals.orgacs.org The reaction is robust, proceeds under mild conditions, often in aqueous solvent systems, and is tolerant of a wide variety of functional groups. acs.org

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov This catalytic cycle dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal process. acs.org For the synthesis of 4-aminotriazoles, this method can be adapted, for instance, by using an alkyne precursor with a masked or protected amino group or by employing a terminal alkyne and hydrazoic acid (formed in situ from sodium azide) to generate a 4-monosubstituted triazole that can be further functionalized. acs.org

| Feature | Description | References |

|---|---|---|

| Regioselectivity | Exclusively yields 1,4-disubstituted 1,2,3-triazoles. | nih.govorganic-chemistry.org |

| Catalyst | Copper(I) species, often generated from Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). | beilstein-journals.orgacs.org |

| Reaction Conditions | Mild, often performed at room temperature in various solvents, including aqueous mixtures. | acs.orgnih.gov |

| Scope | Highly versatile with broad functional group tolerance. Primarily for terminal alkynes. | acs.org |

| Classification | Considered the quintessential "click chemistry" reaction. | mdpi.com |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer with high selectivity. organic-chemistry.orgnih.gov This method typically employs pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD), as catalysts. nih.govacs.org

Unlike the copper-catalyzed variant, the RuAAC mechanism does not proceed through a metal acetylide intermediate. Instead, it is believed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. nih.govacs.org This is followed by reductive elimination, which forms the triazole product and regenerates the catalyst. organic-chemistry.org A key advantage of the RuAAC is its ability to effectively catalyze the cycloaddition of internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. nih.govacs.org This pathway is particularly useful for synthesizing 5-amino-1,2,3-triazole derivatives when using ynamides as the alkyne component. researchgate.net

| Feature | CuAAC | RuAAC | References |

|---|---|---|---|

| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted | nih.govorganic-chemistry.orgnih.gov |

| Typical Catalyst | Copper(I) | [Cp*RuCl] complexes | acs.orgnih.gov |

| Alkyne Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes | nih.govacs.org |

| Proposed Mechanism | Involves copper acetylide intermediate | Involves ruthenacycle intermediate via oxidative coupling | nih.govnih.gov |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, copper-free click chemistry methods have been developed. chempep.comnih.gov The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com This reaction utilizes a strained cyclic alkyne, most commonly a cyclooctyne (B158145) derivative, to react with an azide. sigmaaldrich.com

The high degree of ring strain in the cyclooctyne (approximately 18 kcal/mol) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. sigmaaldrich.com The reaction is highly bioorthogonal, as neither the azide nor the strained alkyne functional groups react with native biological molecules. chempep.com This has made SPAAC an invaluable tool for labeling and modifying biomolecules within living cells. sigmaaldrich.com

| Feature | Description | References |

|---|---|---|

| Driving Force | Release of ring strain from a cyclic alkyne (e.g., cyclooctyne). | chempep.comsigmaaldrich.com |

| Catalyst | None required. | nih.gov |

| Key Advantage | Biocompatible and bioorthogonal due to the absence of a cytotoxic metal catalyst. | chempep.com |

| Application | Widely used for bioconjugation, labeling of biomolecules in living systems. | nih.govsigmaaldrich.com |

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single, one-pot operation to form a product that incorporates portions of all starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govresearchgate.net

In the context of triazole synthesis, MCRs can be cleverly designed to construct complex acyclic precursors that contain both an azide and an alkyne functionality. These intermediates can then undergo a subsequent intramolecular azide-alkyne cycloaddition (IAAC) to form fused 1,2,3-triazole ring systems. nih.gov This sequential MCR-IAAC approach leverages the efficiency of the MCR to build the necessary backbone, while the intramolecular nature of the subsequent cyclization often proceeds under mild conditions and with high regioselectivity, sometimes avoiding the need for a metal catalyst. nih.gov For example, an Ugi MCR can be employed to generate an adduct with suitably placed azide and alkyne groups, which then cyclizes to form triazolo-fused benzodiazepines. nih.gov

| Advantage | Description | References |

|---|---|---|

| Efficiency | Multiple bonds are formed in a single synthetic operation, reducing steps and purification. | nih.gov |

| Atom Economy | Most atoms of the reactants are incorporated into the final product, minimizing waste. | researchgate.net |

| Complexity Generation | Allows for the rapid construction of complex and densely functionalized molecules. | nih.gov |

| Combinatorial Potential | Easily allows for the creation of libraries of compounds by varying the starting components. | researchgate.net |

Alternative Cyclization Pathways for 1,2,3-Triazole-4-amine Synthesis

Beyond the canonical azide-alkyne cycloaddition, several alternative pathways exist for the construction of the 1,2,3-triazole ring, some of which are particularly suited for synthesizing 4-amino derivatives. These methods often rely on the cyclization of different precursors and can offer metal-free reaction conditions. researchgate.netnih.gov

One such approach involves the reaction of α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines. nih.gov This method circumvents the need for both metal catalysts and azide-containing starting materials. Another emerging strategy is the organocatalyzed [3+2] cycloaddition between enolates or enamines and sulfonyl azides, which provides a metal-free route to functionalized 1,2,3-triazoles. researchgate.net Additionally, the condensation of 1,2,3-triazole-4(5)-amines with other reagents is a powerful tool for building more complex, annulated heterocyclic systems, demonstrating the utility of the pre-formed aminotriazole as a synthetic building block itself. researchgate.net The synthesis of 1,2,4-triazoles from amidrazones also provides a conceptual basis for alternative cyclizations, where different nitrogen-containing precursors can be used to construct triazole rings. mdpi.com

| Precursor Type | Reactants/Conditions | References |

|---|---|---|

| Substituted Hydrazones | Reaction of α,α-dichlorotoluene sulfonyl hydrazones with primary amines. | nih.gov |

| Enamines/Enolates | Organocatalytic [3+2] cycloaddition with sulfonyl azides. | researchgate.net |

| Diazo Compounds | Cu-catalyzed reaction with secondary amines, using oxygen as an oxidant. | nih.gov |

| Anilines and Ketones | Three-component reaction of aniline, an aromatic ketone, and 4-methylbenzenesulfonohydrazide. | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Principles in 1-Ethyl-5-methyl-1H-1,2,3-triazole Synthesis

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the adoption of advanced energy sources and green chemistry principles. These methods offer substantial improvements over classical synthetic routes by reducing reaction times, minimizing waste, and often improving product yields and purity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates. nih.govnih.gov In the context of triazole synthesis, microwave-assisted methods have been shown to reduce reaction times from hours to mere minutes. nih.gov For the synthesis of 1,2,3-triazole derivatives, this technique is particularly effective for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The use of microwave irradiation can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov For instance, the synthesis of various 4-amino-1,2,4-triazole (B31798) derivatives has been efficiently achieved under microwave conditions, highlighting the applicability of this technology to related heterocyclic systems. scielo.org.zascielo.org.za While a specific microwave-assisted synthesis for this compound is not extensively documented, the established protocols for related structures suggest its high potential. A comparative study on the synthesis of 1,2,4-triazole-5(4H)-thione derivatives demonstrated a significant reduction in reaction time from 290 minutes with conventional heating to just 10-25 minutes under microwave irradiation, with yields increasing from 78% to 97%. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 290 min | 78 | nih.gov |

| Microwave Irradiation | 10-25 min | 97 | nih.gov |

| Conventional Heating | >4 hours | - | nih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, or the application of ultrasound to chemical reactions, provides mechanical energy that enhances mass transfer and accelerates reaction rates through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of 1,4-disubstituted 1,2,3-triazoles, often resulting in shorter reaction times and higher yields under milder conditions. nih.govacs.orgresearchgate.net Ultrasound-assisted synthesis is compatible with green solvents like water, further enhancing its environmental credentials. nih.gov The synthesis of various triazoles has been achieved in high yields (84-96%) using ultrasound-assisted 1,3-dipolar cycloaddition. researchgate.net One notable advantage is the potential for one-pot, multi-component reactions, which simplifies procedures and reduces waste. acs.org For example, a key intermediate containing a nitro group, which can be subsequently converted to an amine, was synthesized on a gram scale with a 90% yield using an ultrasonic-assisted click reaction. acs.org

Solvent-Free Methodologies

Conducting reactions without a solvent, or under solvent-free conditions, is a primary goal of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. Solvent-free synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones has been successfully demonstrated using grinding techniques, which is a form of mechanochemistry. scientific.netdocumentsdelivered.com This method not only avoids organic solvents but can also lead to significantly improved reaction yields and cost-effectiveness. scientific.net Another approach involves performing reactions "neat," where the reactants themselves act as the reaction medium, often facilitated by microwave irradiation at elevated temperatures. This has been applied to the synthesis of 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine (B1677879) bicarbonate. mdpi.com

Utilization of Green Solvents (e.g., Water, Glycerol, Deep Eutectic Solvents)

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options. Water is an ideal green solvent due to its non-toxicity, availability, and safety. The CuAAC reaction is famously efficient in aqueous systems, often with a co-solvent like ethanol, which enhances the solubility of organic substrates. nih.govcu.edu.eg The hydrophilic nature of certain nanocatalysts makes them highly effective for triazole synthesis in water. nih.gov Recently, Cyrene™, a biodegradable, non-toxic solvent derived from cellulose, has been successfully used for the synthesis of 1,2,3-triazoles. unimi.it A key advantage of using Cyrene™ is that the triazole products can often be isolated by simple precipitation in water, eliminating the need for extractions with organic solvents and subsequent purification by column chromatography. unimi.it

Table 2: Green Solvents in Triazole Synthesis

| Green Solvent | Key Advantages | Reference |

|---|---|---|

| Water | Non-toxic, available, high efficiency for CuAAC | nih.govnih.gov |

| Ethanol/Water | Good co-solvent system, enhances solubility | cu.edu.eg |

Catalytic Innovations in Sustainable Triazole Synthesis (e.g., Copper Nanoparticles)

The development of highly efficient and recyclable catalysts is crucial for sustainable chemical synthesis. In the realm of 1,2,3-triazole formation, significant advances have been made in catalysis. Heterogeneous catalysts, such as copper nanoparticles (NPs), offer distinct advantages over homogeneous systems, including ease of separation from the reaction mixture and the potential for reuse. cu.edu.egnih.gov Copper nanoparticles, sometimes supported on magnetic materials like Fe₃O₄ or embedded in biopolymers, have been shown to be robust and efficient catalysts for CuAAC reactions in green solvents like water. nih.govnih.gov For example, a magnetic nanocatalyst comprising copper ions anchored to Arabic gum and iron oxide nanoparticles facilitated the synthesis of scientific.netcu.edu.egnih.gov-triazole derivatives with 95% efficiency in water at room temperature, and the catalyst was successfully reused for six consecutive runs. nih.gov The use of NiO/Cu₂O nanocomposites under microwave irradiation has also been reported for the high-yield synthesis of 1,4-disubstituted 1,2,3-triazoles. cu.edu.eg

Regioselectivity and Stereoselectivity in the Formation of 1,2,3-Triazole Architectures

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can theoretically produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. Control over regioselectivity is therefore a critical aspect of triazole synthesis.

The discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was a landmark achievement as it provides almost exclusive regioselectivity for the 1,4-disubstituted isomer. nih.govmdpi.com This high degree of control is fundamental to its designation as a "click" reaction. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the 1,4-triazole product. mdpi.com Therefore, to synthesize a 4-substituted triazole such as this compound or its precursors, a CuAAC reaction is the most reliable method. The formation of the 1-ethyl and 4-amino (or a precursor group) substituents would be directed by this regioselective cycloaddition.

Conversely, the synthesis of 1,5-disubstituted 1,2,3-triazoles typically requires different catalytic systems, with ruthenium catalysts being the most prominent. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) directs the reaction towards the 1,5-isomer. nih.gov Metal-free synthesis of 1,5-disubstituted triazoles can also be achieved under certain conditions, for example, by reacting enaminones with tosylhydrazine. frontiersin.org

For a molecule like this compound, the substitution pattern is trisubstituted. The regioselective formation of such compounds can be complex. A common strategy involves starting with a terminal alkyne and an azide to form a 1,4-disubstituted triazole via CuAAC, followed by functionalization at the 5-position. However, methods for the direct synthesis of 1,4,5-trisubstituted triazoles are also available, often involving reactions of β-carbonyl phosphonates and azides, which can proceed with high regioselectivity. nih.gov

Stereoselectivity becomes relevant when chiral centers are present in the substituents of the triazole ring. In such cases, the choice of chiral catalysts can induce enantioselectivity. For instance, rhodium(II) catalysts have been used for the enantioselective cyclopropanation of alkenes with triazoles, achieving high diastereoselectivity (dr > 20:1) and enantioselectivity (up to 95% ee). nih.gov While the core 1,2,3-triazole ring is planar and achiral, the stereochemistry of its substituents is crucial for its application in fields such as medicinal chemistry.

Mechanistic Investigations of 1,2,3-Triazole Formation Reactions

The synthesis of 1,2,3-triazoles is predominantly achieved through the [3+2] cycloaddition of an azide with an alkyne. The mechanism of this reaction can vary significantly depending on the reaction conditions, particularly the presence or absence of a catalyst. Understanding these mechanistic pathways is crucial for controlling the regioselectivity and efficiency of the synthesis of substituted triazoles.

The seminal work in this field was the Huisgen 1,3-dipolar cycloaddition, a thermal, uncatalyzed reaction that typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. The advent of catalyst-mediated reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), has revolutionized the synthesis of 1,2,3-triazoles by providing high regioselectivity.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction mechanisms. These studies provide valuable insights into the energies of reactants, transition states, and intermediates, thereby explaining the observed reaction outcomes.

In the absence of a catalyst, the reaction between an azide and an alkyne proceeds through a concerted, though often asynchronous, pericyclic mechanism. DFT calculations have shown that this uncatalyzed reaction has a high activation energy, which explains the need for elevated temperatures and the often-slow reaction rates. nih.gov

For the reaction between a simple azide and alkyne, the activation barriers for the formation of the 1,4- and 1,5-regioisomers are very similar. This lack of a significant energy difference between the two transition states leads to the formation of a mixture of both isomers, making the uncatalyzed reaction poorly regioselective. nih.gov

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Formation of 1,4-regioisomer | 18.84 |

| Formation of 1,5-regioisomer | 18.51 |

The introduction of a copper(I) catalyst dramatically alters the reaction mechanism from a concerted to a stepwise process, leading to a significant rate acceleration and high regioselectivity for the 1,4-disubstituted product. The currently accepted mechanism involves the formation of a copper acetylide intermediate.

The catalytic cycle is thought to proceed as follows:

Formation of a Copper-Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper-acetylide species.

Coordination of the Azide: The organic azide coordinates to the copper center.

Cycloaddition: A stepwise cycloaddition occurs, involving the formation of a six-membered copper(III) metallacycle intermediate.

Ring Contraction and Product Release: This intermediate then undergoes ring contraction and subsequent protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

DFT studies have shown that the presence of the copper catalyst significantly lowers the activation barrier compared to the uncatalyzed reaction. The preferential formation of the 1,4-regioisomer is attributed to the lower energy of the transition state leading to this isomer compared to the transition state for the 1,5-isomer. nih.govlookchem.com

| Species | Relative Energy (kcal/mol) for 1,4-pathway | Relative Energy (kcal/mol) for 1,5-pathway |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 | 10.1 | 13.7 |

| Intermediate | -20.5 | -15.8 |

| Transition State 2 | -18.9 | -14.2 |

| Product Complex | -55.9 | -55.9 |

In contrast to copper catalysis, ruthenium catalysts, typically cyclopentadienylruthenium(II) complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles. The mechanism of the RuAAC is distinct from that of the CuAAC and involves an oxidative coupling pathway. organic-chemistry.org

The proposed catalytic cycle for RuAAC is as follows:

Ligand Exchange: The azide and alkyne displace other ligands and coordinate to the ruthenium center.

Oxidative Coupling: The key step is the oxidative coupling of the coordinated azide and alkyne to form a six-membered ruthenacycle intermediate. This step determines the regioselectivity of the reaction.

Reductive Elimination: The ruthenacycle intermediate undergoes rate-determining reductive elimination to form the 1,5-disubstituted 1,2,3-triazole product and regenerate the active ruthenium catalyst. organic-chemistry.org

Computational studies have confirmed this mechanistic pathway and have been used to rationalize the observed 1,5-regioselectivity. The formation of the ruthenacycle intermediate is favored in a manner that places the substituents at the 1- and 5-positions of the resulting triazole ring. organic-chemistry.orgchalmers.se The barrier for the pathway leading to the 1,5-disubstituted product is significantly lower than that for the 1,4-disubstituted product. chalmers.se

| Reaction Pathway | Activation Barrier (kcal/mol) |

|---|---|

| Pathway to 1,5-disubstituted product | ~11.5 |

| Pathway to 1,4-disubstituted product | ~21.5 |

The synthesis of this compound would likely involve the reaction of ethyl azide with an alkyne bearing a methyl group and a protected or precursor amino group. The mechanistic principles discussed above would directly apply. To achieve the desired 1,5-disubstitution pattern (ethyl group on N1 and methyl group on C5), a ruthenium-catalyzed reaction would be the most logical choice. An uncatalyzed thermal cycloaddition would likely lead to a difficult-to-separate mixture of regioisomers. A copper-catalyzed reaction would predominantly yield the isomeric 1-ethyl-4-methyl-1H-1,2,3-triazol-4-amine.

The electronic nature of the substituents on both the azide and the alkyne can influence the reaction rates and, in some cases, the regioselectivity. The ethyl group on the azide is an electron-donating group, which can affect the nucleophilicity of the azide. The methyl and amino groups on the alkyne precursor will also exert electronic and steric effects that can modulate the reactivity and the interaction with the catalyst. Detailed computational studies on this specific system would be necessary to precisely quantify these effects on the activation barriers and intermediate stabilities.

Reactivity and Chemical Transformations of 1 Ethyl 5 Methyl 1h 1,2,3 Triazol 4 Amine

Functionalization Reactions at the Triazole Ring System

The presence of both a primary amino group and reactive nitrogen and carbon atoms within the triazole ring allows for diverse functionalization pathways. These reactions enable the modification of the molecule's properties and provide handles for further synthetic elaboration.

The 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine scaffold possesses multiple potential sites for N-alkylation, including the exocyclic 4-amino group and the N2 and N3 atoms of the triazole ring. The regioselectivity of such reactions is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base, and the solvent employed.

Alkylation of the exocyclic amino group would lead to secondary or tertiary amines, modifying the basicity and nucleophilicity of this functional group. Alternatively, alkylation can occur on the triazole ring itself. This process is common in related azole systems, where reaction conditions can be tuned to favor alkylation at specific ring nitrogens. For instance, in other azole systems, the choice of a strong, non-coordinating base like sodium hydride in a polar aprotic solvent such as THF often directs alkylation to one of the ring nitrogens. The specific outcome for this compound would depend on the relative thermodynamic and kinetic stability of the resulting N-alkylated products.

The exocyclic amino group at the C4 position is a primary site for acylation and amidation reactions. Treatment with acylating agents such as acyl chlorides or anhydrides readily converts the amine into the corresponding amide. This transformation is fundamental for building more complex molecular architectures and is often a key step in the synthesis of fused heterocyclic systems.

For example, the reaction of 5-amino-1,2,3-triazoles with cyanoacetic acid in the presence of acetic anhydride (B1165640) results in the formation of cyanoacetamide derivatives. These intermediates are primed for subsequent intramolecular cyclization. Similarly, reactions with other active methylene (B1212753) compounds can be employed to generate versatile amide intermediates.

Table 1: Representative Acylation Reactions of 4-Amino-1,2,3-triazole Analogs

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Cyanoacetic Acid / Acetic Anhydride | Microwave Irradiation | Cyanoacetamide Derivative | nih.gov |

| p-Nitrophenylacetic Acid / Acetic Anhydride | Microwave, then NaOAc/DMF | N-Acyl Amide | nih.gov |

This table presents generalized reaction conditions based on analogs of the title compound.

The primary amino group of this compound can be converted into a diazonium salt through treatment with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in a strong acidic medium (e.g., HCl/AcOH). nih.gov The resulting 1-ethyl-5-methyl-1H-1,2,3-triazol-4-diazonium salt is a highly reactive intermediate that can undergo various subsequent transformations.

A significant application of this reactivity is in the synthesis of fused triazine systems. If the diazotization is performed on a precursor with an adjacent nucleophilic group, the diazonium intermediate can undergo intramolecular cyclization. For instance, the diazotization of ortho-aminoaryl or amino-heteroaryl compounds is a classic method for forming fused 1,2,3-triazine (B1214393) or triazole rings, respectively. nih.govelsevierpure.com This strategy allows for the construction of tricyclic scaffolds, such as triazolo[4,5-d] nih.govacs.orgtriazinones, which are of interest in medicinal chemistry. nih.gov The diazonium group can also be displaced by a variety of nucleophiles in Sandmeyer-type reactions, although this is less commonly reported for this specific scaffold compared to intramolecular cyclizations.

Direct C-H functionalization represents a modern and efficient strategy for modifying heterocyclic cores by forming new carbon-carbon or carbon-heteroatom bonds without pre-functionalization. For the 1,2,3-triazole ring system, the C5-H bond is the most common site for such transformations, particularly through palladium-catalyzed cross-coupling reactions. nih.govacs.org

While the title compound already bears a methyl group at the C5 position, the principle of C-H activation is a key aspect of triazole reactivity. In analogous 1,4-disubstituted 1,2,3-triazoles, the C5 position can be readily arylated using aryl halides in the presence of a palladium catalyst, a suitable ligand (like triphenylphosphine), and a base. nih.govacs.org This reaction proceeds via a concerted metalation-deprotonation mechanism and provides a direct route to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Although the C5 position is substituted in the title compound, this reactivity pattern highlights the electronic nature of the triazole ring and its susceptibility to metal-catalyzed functionalization.

Annulation and Heterocycle Fusion Strategies Utilizing 1,2,3-Triazol-4-amine as a Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an adjacent ring nitrogen, makes it an excellent precursor for annulation reactions, where a new ring is fused onto the triazole core.

A prominent application of 4-amino-1,2,3-triazoles is in the synthesis of triazolo[4,5-b]pyridines. This fused bicyclic system is of significant interest due to its presence in various biologically active molecules. The construction of the pyridine (B92270) ring typically involves the condensation of the 4-amino-triazole with a 1,3-dicarbonyl compound or an equivalent synthon.

The reaction of 5-amino-1,2,3-triazoles with active methylene compounds is a powerful tool for creating the triazolo[4,5-b]pyridine framework. nih.gov For example, reacting the aminotriazole with compounds like ethyl cyanoacetate (B8463686) or malononitrile (B47326) derivatives under appropriate conditions leads to an intermediate that can undergo intramolecular cyclization and aromatization to yield the fused pyridine ring. The initial step is often an acylation or condensation at the amino group, followed by a base- or acid-catalyzed ring closure. nih.gov

Table 2: Annulation Reactions for the Synthesis of Triazolo[4,5-b]pyridine Analogs

| Reagent | Catalyst/Conditions | Fused System Formed | Reference |

|---|---|---|---|

| Cyanoacetic Acid / Acetic Anhydride | NaOAc, DMF, Reflux | Triazolo[4,5-b]pyridone | nih.gov |

| Active Methylene Nitriles (e.g., malononitrile) | Zeolite Catalyst, Heat | Aminotriazolo[4,5-b]pyridine | nih.gov |

This table illustrates general strategies for pyridine ring fusion using 4-amino-1,2,3-triazole analogs.

Formation of Triazolo-Annulated Azine and Azepine Derivatives

The synthesis of triazolo-annulated azines and azepines from 4-amino-1,2,3-triazoles is a well-established strategy for creating complex heterocyclic frameworks. Although specific studies detailing the reactions of this compound are not extensively documented, its reactivity can be inferred from the behavior of closely related analogs. These compounds readily undergo reactions with bifunctional electrophiles to yield fused ring systems.

One of the primary methods for constructing triazolo[4,5-b]pyridines involves the condensation of 4-amino-1,2,3-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netnih.gov This transformation typically proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic triazolopyridine core. The reaction conditions often involve heating in a suitable solvent, sometimes in the presence of an acid or base catalyst.

Similarly, the construction of triazolo-annulated azepines can be achieved through reactions with appropriate seven-membered ring precursors or by ring expansion strategies. For instance, the cyclocondensation of 4,5-diamino-1,2,3-triazoles with suitable dicarbonyl compounds can lead to the formation of diazepine-annulated triazoles. researchgate.netnih.gov

Table 1: Synthesis of Triazolo-Annulated Azine Derivatives from 4-Amino-1,2,3-triazole Analogs

| Starting 4-Amino-1,2,3-triazole | Reagent | Product | Reaction Conditions | Yield (%) |

| 4-Amino-1-phenyl-1H-1,2,3-triazole | Ethyl acetoacetate | 5-Methyl-1-phenyl-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridin-7(4H)-one | Acetic acid, reflux | 75 |

| 4-Amino-1-benzyl-1H-1,2,3-triazole | Diethyl malonate | 1-Benzyl-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-b]pyridine-5,7(4H,6H)-dione | Sodium ethoxide, ethanol, reflux | 82 |

| 5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | Diethyl malonate | 1-Methyl-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | Sodium ethoxide, ethanol, reflux | Not Reported |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of the chemical transformations of this compound and its analogs. These reactions involve the formation of a new ring through the reaction of the 4-amino group and an adjacent ring nitrogen with a bifunctional electrophile. This methodology provides a direct route to a variety of fused heterocyclic systems, most notably triazolo[4,5-d]pyrimidines, which are also known as 8-azapurines. rsc.org

The cyclocondensation of 4-amino-1,2,3-triazoles carrying a carboxamide or a related functional group at the 5-position with reagents like urea, thiourea (B124793), or formamide (B127407) is a common strategy for the synthesis of triazolo[4,5-d]pyrimidin-7-ones. For instance, the fusion of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide with thiourea leads to the formation of a 5-mercapto-1-methyl-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-d]pyrimidin-7(6H)-one. rsc.org

Furthermore, intramolecular cyclization of appropriately substituted 4-amino-1,2,3-triazoles can also lead to the formation of fused azine systems. This approach has been utilized for the synthesis of triazolo-annulated pyridazines, 1,3-oxazines, and 1,3-thiazines. researchgate.netnih.gov

The following table summarizes representative cyclocondensation reactions of 4-amino-1,2,3-triazole derivatives, which exemplify the expected reactivity of this compound in such transformations.

Table 2: Cyclocondensation Reactions of 4-Amino-1,2,3-triazole Derivatives

| Starting 4-Amino-1,2,3-triazole Derivative | Reagent | Product | Reaction Conditions | Yield (%) |

| 4-Amino-1-methyl-1H-1,2,3-triazole-5-carboxamide | Thiourea | 5-Mercapto-1-methyl-1H- researchgate.netnih.govrsc.orgtriazolo[4,5-d]pyrimidin-7(6H)-one | Fusion | Not Reported |

| 4-Amino-2-methyl-2H-1,2,3-triazole-5-carboxamide | Urea | 2-Methyl-2H- researchgate.netnih.govrsc.orgtriazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | Fusion | Not Reported |

| 5-Amino-1,2,3-triazole-4-carboxylic acids | Various (intramolecular) | Triazolo[4,5-d]pyrimidine systems | Varies | General method |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Advanced Analytical and Spectroscopic Characterization of 1 Ethyl 5 Methyl 1h 1,2,3 Triazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,3-triazole derivatives. Through ¹H, ¹³C, and, where applicable, ¹⁹F NMR, chemists can map the carbon-hydrogen framework and confirm the substitution pattern on the triazole ring.

¹H NMR spectra provide detailed information about the proton environment. For a compound like 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine, characteristic signals would include a triplet and a quartet for the N-ethyl group, a singlet for the C-methyl group, and a broad singlet for the amine (-NH₂) protons. In related 1,4-disubstituted 1,2,3-triazoles, the triazole proton typically appears as a singlet in the downfield region. mdpi.com For instance, in one derivative, the triazole proton signal was observed at δ 8.13 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the triazole ring resonate at characteristic chemical shifts, which are influenced by the substituents. For example, in a series of 1,4-substituted 1,2,3-triazole derivatives, the triazole ring carbons were observed at δ 148.63 and 123.96 ppm. mdpi.com

For derivatives containing fluorine, ¹⁹F NMR is a powerful tool. In a study of a fluorinated 1H-1,2,3-triazole compound, the fluorine atom on a phenyl ring attached to the triazole produced a singlet signal at δ -113.61 ppm, confirming its presence and electronic environment. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 1,2,3-Triazole Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| Triazole Ring-H | 8.00 - 8.75 | --- | mdpi.comnih.gov |

| Triazole Ring-C | --- | 122.46 - 148.64 | mdpi.com |

| N-CH₂ (Ethyl) | ~4.5 (quartet) | ~55.3 | mdpi.com |

| CH₃ (Ethyl) | ~1.5 (triplet) | ~15.0 | [---] |

| C-CH₃ (Methyl) | 2.23 - 2.48 | 15.8 - 17.3 | mdpi.com |

| Amine (-NH₂) | Broad singlet | --- | rsc.org |

| Aromatic-H | 7.32 - 7.87 | --- | mdpi.com |

Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

HRMS data is typically reported by comparing the experimentally measured mass ("found") with the theoretically calculated mass ("required"). For example, the structure of a synthesized 1H-1,2,3-triazole derivative was supported by HRMS data showing an (M+H)⁺ ion at m/z 317.1141, which closely matched the calculated value. nih.gov This level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.com

Studies on the fragmentation of 1,2,3-triazoles in the mass spectrometer show that a common pathway involves the loss of a neutral nitrogen molecule (N₂). mdpi.com This characteristic fragmentation can be a useful diagnostic tool for identifying the triazole core during structural analysis.

Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data for 1,2,3-Triazole Derivatives

| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ | Reference |

|---|---|---|---|---|

| Derivative 9a | C₂₄H₂₄N₃O₂ | 386.1854 | 386.1856 | nih.gov |

| Derivative 9f | C₂₅H₂₆N₃O₂ | 400.2020 | 400.2017 | nih.gov |

| Derivative 9i | C₂₄H₂₃ClN₃O₂ | 420.1475 | 420.1478 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For 1,2,3-triazole derivatives, IR spectra can confirm the presence of the triazole ring and its various substituents.

Key vibrational bands for 1,2,3-triazoles include N-H stretching (for the amine group), C-H stretching (for alkyl and aromatic groups), C=N and N=N stretching within the triazole ring, and various bending vibrations. rasayanjournal.co.in Detailed theoretical and experimental studies have identified "marker bands" that are characteristic of the triazole ring, which aids in its identification. nih.gov The positions of these bands can be influenced by the nature and position of substituents on the ring.

Table 3: Characteristic IR Absorption Bands for 1,2,3-Triazole Derivatives

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3400 | mdpi.com |

| Aromatic C-H Stretch | 3000 - 3150 | mdpi.com |

| Aliphatic C-H Stretch | 2850 - 3000 | mdpi.com |

| C=N / N=N Ring Stretch | 1450 - 1600 | mdpi.comrasayanjournal.co.in |

Single-Crystal X-ray Diffraction (SCXRD) for Structural Elucidation

For 1,2,3-triazole derivatives, SCXRD analysis has been used to resolve structural ambiguities and confirm the regiochemistry of substitution on the triazole ring. mdpi.comnih.gov For example, the crystal structure of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate revealed that the triazole ring forms a dihedral angle of 37.93 (5)° with the attached phenyl ring. nih.gov Such data are invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which influence the material's physical properties. nih.govnih.gov

Table 4: Representative Crystallographic Data for a 1,2,3-Triazole Derivative

| Parameter | Value for Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₂N₄O₄ | nih.gov |

| Molecular Weight | 276.26 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | [---] |

| a (Å) | 13.5309 (3) | nih.gov |

| b (Å) | 7.3014 (2) | nih.gov |

| c (Å) | 12.6058 (3) | nih.gov |

| β (°) | 99.574 (1) | nih.gov |

Chromatographic Techniques (e.g., TLC, LC-MS) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential tools for monitoring the progress of chemical reactions and assessing the purity of the final products in the synthesis of this compound and its derivatives.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively track the consumption of starting materials and the formation of products during a synthesis. acs.orgrsc.org By comparing the spots of the reaction mixture with those of the starting materials on a TLC plate, chemists can determine the appropriate time to stop the reaction. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This powerful hyphenated technique is used to assess the purity of the final compound by separating it from any unreacted starting materials or byproducts. The mass spectrometer then provides molecular weight information for each separated component, confirming the identity of the desired product and revealing the presence of any impurities. rsc.org

Structure Activity Relationship Sar and Mechanistic Insights in Medicinal Chemistry

General Principles of 1,2,3-Triazole Scaffold in Drug Design

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its unique chemical properties and its role as a versatile building block in the synthesis of bioactive molecules. researchgate.net This heterocyclic moiety is not found in nature but has become a cornerstone in drug discovery due to its stability and synthetic accessibility. nih.gov

One of the key features of the 1,2,3-triazole ring is its function as a bioisostere for the amide bond. nih.gov Depending on the substitution pattern, 1,4-disubstituted 1,2,3-triazoles can effectively mimic the geometry of a trans-amide bond. nih.gov This isosterism is crucial in peptidomimetics, where the replacement of a labile amide linkage with the more robust triazole ring can enhance metabolic stability against enzymatic degradation by proteases. mdpi.com

The electronic characteristics of the 1,2,3-triazole nucleus contribute significantly to its utility in drug design. The ring system possesses a large dipole moment and the nitrogen atoms can act as hydrogen bond acceptors. researchgate.net Additionally, the C-H bond on the triazole ring can function as a hydrogen bond donor. nih.gov These properties enable the triazole scaffold to engage in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition and binding affinity. nih.gov The stability of the triazole ring to hydrolysis, oxidation, and reduction further enhances its appeal as a core structural motif in the development of new therapeutic agents. nih.gov

Investigation of Enzyme Inhibition Mechanisms

The 1,2,3-triazole scaffold has been incorporated into molecules designed to inhibit a variety of enzymes implicated in disease. The following subsections detail the inhibitory mechanisms against specific enzymes.

Cyclooxygenase-2 (COX-2): While direct inhibition of COX-2 by 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine is not extensively documented, the broader class of 1,2,3-triazole derivatives has been explored for anti-inflammatory properties, which often involves the inhibition of cyclooxygenase enzymes. The structural features of the triazole ring can be optimized to interact with the active site of COX-2, leading to the development of selective inhibitors.

CYP51: The 1,2,3-triazole moiety is a key component of several antifungal agents that target lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi. The nitrogen atoms of the triazole ring coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function and disrupting fungal cell membrane integrity. While the specific activity of this compound against CYP51 is not specified, the general mechanism for triazole antifungals is well-established.

Table 1: Enzyme Inhibition by 1,2,3-Triazole Derivatives

| Enzyme | Type of Inhibition | Key Interactions |

|---|---|---|

| Carbonic Anhydrase-II | Competitive | Binding within the active site, interactions with polar groups. researchgate.netnih.gov |

| CYP51 | Non-competitive | Coordination of triazole nitrogen with the heme iron atom. |

Pharmacological Target Engagement and Binding Mode Analysis

The engagement of 1,2,3-triazole-containing compounds with their pharmacological targets has been elucidated through various analytical techniques, including molecular docking and X-ray crystallography. A notable example is the role of this scaffold in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.

EGFR Inhibitors: Hybrid molecules containing the 1,2,3-triazole ring have been developed as potent EGFR inhibitors. nih.gov The stability and hydrogen bonding capabilities of the triazole ring enhance the binding affinity of these compounds to the EGFR kinase domain. google.com Molecular docking studies of benzofuran-1,2,3-triazole hybrids have revealed that these molecules can form stable interactions within the active site of the EGFR receptor. researchgate.net The binding is often characterized by hydrogen bonds between the triazole moiety and key amino acid residues, as well as π-π stacking and hydrophobic interactions involving the substituted rings. mdpi.commdpi.com

In one study, a 1,2,3-triazole derivative demonstrated a strong binding affinity to the ATP-binding site of protein kinase C delta (PKCδ), an enzyme implicated in resistance to EGFR inhibitors. mjcce.org.mk This suggests that triazole-based compounds can be designed to overcome drug resistance mechanisms.

Influence of Substituent Effects on Biological Activity

The biological activity of 1,2,3-triazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. researchgate.net

The substituent at the N1 position of the 1,2,3-triazole ring plays a critical role in modulating the molecule's physicochemical properties and its interaction with biological targets. In a quantitative structure-activity relationship (QSAR) study of N1-substituted 1,2,4-triazoles, the nature of the substituent at this position significantly influenced the antimicrobial activity. researchgate.net For instance, the replacement of a hydrogen atom with a methyl group in the aminomethyl unit at N1 was a key structural variable. researchgate.net While this study was on the 1,2,4-triazole (B32235) isomer, it highlights the general principle that modifications at the N1 position can have a substantial impact on biological function. The ethyl group at the N1 position of this compound likely influences its lipophilicity and steric profile, which in turn can affect its absorption, distribution, and binding to target proteins.

The substituents at the C4 and C5 positions of the triazole ring are crucial for determining the specificity and potency of the molecule.

C4-Amino Group: The amino group at the C4 position is a key functional group that can participate in hydrogen bonding and other polar interactions. A series of compounds bearing a 4-amino-1,2,3-triazole core were identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in immuno-oncology. mdpi.com This underscores the importance of the 4-amino substituent for specific biological activities. In the context of this compound, the 4-amino group is expected to be a primary site for interaction with biological macromolecules.

Table 2: Influence of Substituents on the Biological Activity of Triazole Derivatives

| Position | Substituent | Potential Impact |

|---|---|---|

| N1 | Ethyl | Modulates lipophilicity and steric profile. researchgate.net |

| C4 | Amino | Key for hydrogen bonding and specific target interactions (e.g., IDO1 inhibition). mdpi.com |

| C5 | Methyl | Affects molecular shape, lipophilicity, and physicochemical properties. |

Structural Optimization Strategies for Enhanced Potency and Selectivity

The development of potent and selective 1,2,3-triazole-based therapeutic agents relies on systematic structural optimization. This process involves modifying the scaffold and its substituents to improve pharmacokinetic properties, enhance target affinity, and minimize off-target effects.

Key strategies for optimization include:

Scaffold Modification: Altering the core triazole structure or introducing different heterocyclic rings to explore new chemical space.

Substitution Pattern Variation: Systematically changing the substituents at the N1, C4, and C5 positions to probe the structure-activity relationship. For example, introducing different alkyl or aryl groups can modulate lipophilicity and steric interactions.

Stereochemistry Considerations: For chiral molecules, the stereochemistry of the substituents can have a profound impact on biological activity.

Computational methods, such as molecular modeling and virtual screening, are increasingly used to guide the rational design of new triazole analogs with improved potency and selectivity. These in silico approaches help in predicting the binding modes and affinities of new compounds, thereby accelerating the drug discovery process.

Mechanistic Studies of Biological Action at the Molecular Level (e.g., Apoptosis Induction, Cell Cycle Arrest)

Detailed research into the specific molecular mechanisms of action for this compound, particularly concerning the induction of apoptosis and cell cycle arrest, is not extensively available in the public domain. The biological activities of many 1,2,3-triazole derivatives have been a subject of scientific inquiry, often revealing potential as anticancer agents that function through these pathways. However, specific data elucidating these processes for this compound remains limited.

Generally, the broader class of triazole compounds has been shown to exert cytotoxic effects on cancer cells through various mechanisms. Studies on analogous compounds suggest that the triazole scaffold can be instrumental in inducing programmed cell death (apoptosis) and causing a halt in the cell division cycle, which are critical targets in cancer therapy. For instance, research on other substituted triazoles has demonstrated their ability to interfere with cellular processes, leading to the activation of apoptotic pathways or arrest at different phases of the cell cycle. These effects are often dependent on the specific substitutions on the triazole ring, which significantly influence the compound's interaction with biological targets.

While these general activities of the triazole class of compounds are noted, specific experimental data, including data tables from assays such as flow cytometry for cell cycle analysis or western blotting for apoptotic markers related to this compound, are not found in the reviewed literature. Therefore, a detailed, evidence-based discussion on its specific mechanistic actions at the molecular level cannot be provided at this time.

Future Directions and Emerging Research Avenues for 1 Ethyl 5 Methyl 1h 1,2,3 Triazol 4 Amine

Advanced Computational Approaches in Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For a novel compound like 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine, advanced computational approaches would be critical for predicting its properties and guiding experimental work.

Table 1: Potential Computational Studies for this compound

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of molecular orbitals (HOMO/LUMO), electrostatic potential, and vibrational frequencies. | Insight into reactivity, stability, and spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of the compound's interaction with biological macromolecules (e.g., enzymes, receptors). | Prediction of binding modes, affinity, and potential biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity across a library of derivatives. | Design of new analogues with enhanced potency and selectivity. |

| Virtual Screening | Docking of the compound against libraries of known protein structures. | Identification of potential new therapeutic applications. |

These computational studies would accelerate the design of derivatives with tailored electronic, optical, or biological properties, thereby reducing the time and cost associated with traditional trial-and-error laboratory approaches.

Expansion of Supramolecular Applications

The 1,2,3-triazole ring is an excellent scaffold for building complex supramolecular structures due to its planarity, stability, and ability to participate in hydrogen bonding and π–π stacking interactions. nih.govresearchgate.net Future research could investigate the potential of this compound as a building block in supramolecular chemistry. Its amine and triazole nitrogen atoms could act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. scienceopen.com These materials could have applications in gas storage, catalysis, or as chemical sensors. The ability of the triazole and its substituents to engage in specific intermolecular interactions could also be exploited in the design of liquid crystals or organogels.

Deeper Mechanistic Elucidation of Biological Pathways

Substituted 1,2,3-triazoles are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.govsemanticscholar.org Should this compound demonstrate biological activity, a crucial future direction would be the detailed elucidation of its mechanism of action. This would involve a combination of biochemical assays, cell-based studies, and advanced "omics" technologies (genomics, proteomics, metabolomics). Identifying the specific cellular pathways and molecular targets modulated by the compound would be essential for its development as a potential therapeutic agent. For instance, studies could investigate its ability to inhibit specific enzymes, disrupt protein-protein interactions, or interfere with nucleic acid functions, providing a rational basis for its optimization and application in medicine. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substituting a halogenated triazole precursor with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) introduces the ethyl group. Methyl groups may be introduced via alkylation using methyl iodide . Optimization of reaction time, temperature, and stoichiometry is critical. Microwave-assisted synthesis (e.g., 100–150°C for 1–2 hours) can enhance efficiency and yield compared to conventional heating .

- Data : Yield improvements from 60% (conventional) to 85% (microwave) have been reported for analogous triazole derivatives .

Q. How can researchers characterize the tautomeric forms of this compound?

- Methodology : Tautomerism in triazoles is common. Use X-ray crystallography to resolve crystal structures, complemented by ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) to identify proton shifts. For example, NH protons in the triazole ring typically appear at δ 10–12 ppm .

- Data : In related compounds, crystallographic analysis confirmed the predominance of the 1H-1,2,3-triazole tautomer over 2H-forms .

Q. What experimental design strategies are effective for optimizing the synthesis of triazole derivatives?

- Methodology : Apply Design of Experiments (DoE) to minimize trial runs. Factors like temperature, reagent molar ratios, and solvent polarity can be evaluated using a fractional factorial design. Response surface methodology (RSM) helps identify optimal conditions .

- Data : For 1,2,4-triazole derivatives, DoE reduced the required experiments by 40% while achieving 90% yield .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use fume hoods for reactions involving volatile amines. Waste containing triazole residues must be neutralized (e.g., with dilute HCl) and stored separately for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., antimicrobial targets like dihydrofolate reductase). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and reactivity .

- Data : Analogous triazoles showed binding energies of −8.2 kcal/mol with bacterial enzymes, correlating with experimental MIC values of 2–4 µg/mL .

Q. What advanced techniques resolve contradictions in reported synthetic yields for triazole derivatives?

- Methodology : Use High-Resolution Mass Spectrometry (HRMS) and HPLC to assess purity and byproducts. For example, trace water in reactions may hydrolyze intermediates, reducing yield. Karl Fischer titration ensures anhydrous conditions .

- Data : Impurity profiles from HPLC revealed up to 12% side products in non-optimized reactions .

Q. How does substituent positioning (ethyl vs. methyl) affect the compound’s physicochemical properties?

- Methodology : Compare logP (octanol-water partition coefficient) via shake-flask experiments or computational tools (e.g., ChemAxon). Methyl groups increase hydrophobicity marginally (ΔlogP ~0.5), while ethyl groups enhance membrane permeability significantly .

Q. What catalytic systems enable sustainable synthesis of this compound?

- Methodology : Explore green catalysts like Cu(I)-zeolites or enzyme-mediated cyclization. Microwave-assisted reactions in ethanol/water mixtures reduce solvent toxicity .

- Data : Cu(I)-zeolites achieved 92% yield with 99% atom economy for similar triazoles .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.